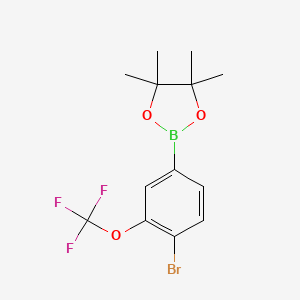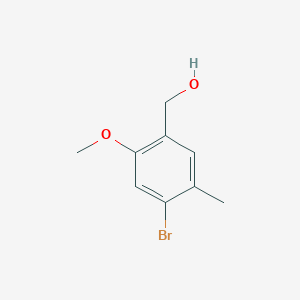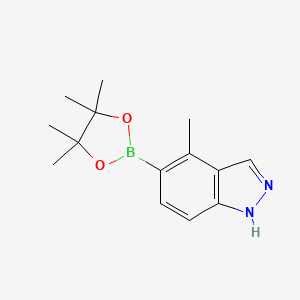
2-(4'-chlorophenyl)-2,2-difluoroethyl chlorothioformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate is an organic compound that belongs to the class of chlorothioformates. These compounds are characterized by the presence of a chlorothioformate group attached to an organic moiety. This particular compound features a 4’-chlorophenyl group and two fluorine atoms attached to an ethyl chain, making it a unique and versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate typically involves the reaction of 2-(4’-chlorophenyl)-2,2-difluoroethanol with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorothioformate group. The general reaction scheme is as follows:
2-(4’-chlorophenyl)-2,2-difluoroethanol+thionyl chloride→2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate+hydrogen chloride+sulfur dioxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is essential to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4’-chlorophenyl)-2,2-difluoroethanol and hydrogen chloride.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: For the formation of carbamates, amines are commonly used as nucleophiles.
Alcohols: For the formation of carbonates, alcohols are used.
Reducing Agents: Lithium aluminum hydride is a common reducing agent for converting the chlorothioformate to the corresponding alcohol.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Alcohol: Formed from the reduction of the chlorothioformate group.
Aplicaciones Científicas De Investigación
2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the chlorothioformate group into organic molecules, facilitating the synthesis of various derivatives.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the modification of biomolecules for studying their structure and function.
Mecanismo De Acción
The mechanism of action of 2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate involves the nucleophilic attack on the carbonyl carbon of the chlorothioformate group. This leads to the substitution of the chlorine atom with the nucleophile, forming a new bond. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenyl chlorothionoformate
- 2,4-Dichlorophenyl chlorothioformate
- 2,5-Difluorophenyl chlorothioformate
Uniqueness
2-(4’-chlorophenyl)-2,2-difluoroethyl chlorothioformate is unique due to the presence of both the 4’-chlorophenyl group and the difluoroethyl group. This combination imparts distinct reactivity and properties compared to other chlorothioformates. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations.
Propiedades
IUPAC Name |
S-[2-(4-chlorophenyl)-2,2-difluoroethyl] chloromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXSLUXFBYKKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC(=O)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-tert-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)

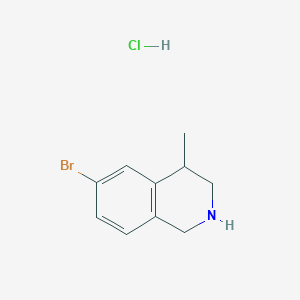




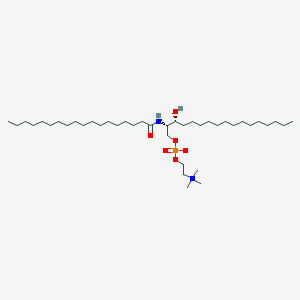
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

